Enhanced Lipophilicity for Improved Membrane Permeability Over Sulthiame
The target compound exhibits a significantly higher computed partition coefficient (XLogP3 = 1.5) compared to its parent analog Sulthiame (XLogP3 = 0.1) [1][2]. This 15-fold increase in predicted lipophilicity is a critical parameter for medicinal chemists aiming to enhance passive membrane diffusion and CNS penetration, a common limitation of first-generation sulfonamide CA inhibitors.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Sulthiame: 0.1 |
| Quantified Difference | 15-fold higher (1.5 vs 0.1) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantifiable difference is crucial for procurement decisions in neuroscience programs where CNS target engagement is dependent on a compound's ability to cross the blood-brain barrier.
- [1] PubChem. (2025). Compound Summary for CID 71798517: 4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-3-yl)ethyl]benzenesulfonamide. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 5356: Sulthiame. National Library of Medicine. View Source
